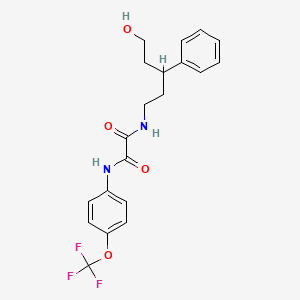
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SA4503 is a small molecule drug with potential applications in various fields of research and industry. It has a molecular formula of C18H20F3NO4S and an average mass of 403.416 Da .
Molecular Structure Analysis
The molecular structure of SA4503 consists of 18 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Electrocatalytic Applications of N-Oxyl Compounds
N-Oxyl compounds, which include functional groups similar to those in the specified compound, are widely used as catalysts for the selective oxidation of organic molecules. These compounds are versatile reagents in both laboratory and industrial settings, particularly under electrochemical conditions without chemical oxidants. This review discusses the electrochemical properties and applications of aminoxyls, imidoxyls, and related N-oxyl reagents, providing insights into their roles in electrosynthetic reactions and the mechanisms of their catalytic activities (Nutting, Rafiee, & Stahl, 2018).
Crystallization Enhancement by Oxalamide Compounds
Oxalamide compounds, such as the one mentioned, can serve as nucleators to enhance the crystallization of polymers. A study on the effects of oxalamide compounds with different configurations on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) showed that these nucleators significantly increase the crystallization rate, temperature, and crystallinity of PHAs. Such findings suggest potential applications in improving the material properties of biodegradable polymers (Xu et al., 2017).
Metabolism of Novel Synthetic Compounds
The metabolism of novel synthetic compounds, including those with complex structures similar to the oxalamide derivative, is a critical area of research, particularly in the context of drug development and toxicology. Studies focusing on the metabolic pathways, identification of metabolites, and implications of metabolic transformations are essential for understanding the pharmacokinetics, safety, and efficacy of new chemical entities (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Synthesis and Characterization of Organic-Inorganic Hybrid Materials
Research into organic-inorganic hybrid materials, involving the integration of organic compounds with inorganic frameworks or clusters, is relevant for developing new materials with unique properties. Such studies can lead to advancements in semiconductors, catalysis, and materials science. An example includes the synthesis and characterization of hybrid compounds based on polyoxometalate and copper complexes, which exhibit unique structural, electrochemical, and magnetic properties (Qu et al., 2014).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-8-6-16(7-9-17)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCFOFJMAAAELR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)
![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2377765.png)
![(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377766.png)

![[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride](/img/structure/B2377768.png)
![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)
![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)